1-(3-(1H-imidazol-1-yl)phenyl)ethanone
Overview
Description
1-(3-(1H-imidazol-1-yl)phenyl)ethanone is a compound with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol . This compound features an imidazole ring attached to a phenyl group, which is further connected to an ethanone moiety. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The compound 1-(3-(1H-imidazol-1-yl)phenyl)ethanone, also known as 1-(3-imidazol-1-ylphenyl)ethanone or 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-one, is a derivative of imidazole . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . and p97.
Mode of Action
Imidazole derivatives have been found to interact with their targets and cause changes that result in their biological activities . For example, some imidazole derivatives have been found to inhibit the EGFR wild-type enzyme and target the C522 residue of p97 .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could influence its bioavailability .
Result of Action
Imidazole derivatives have been found to exhibit a broad range of biological activities, suggesting that they could have multiple molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they may interact with various types of cells and cellular processes .
Preparation Methods
The synthesis of 1-(3-(1H-imidazol-1-yl)phenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-(1H-imidazol-1-yl)benzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in a suitable solvent like methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-(1H-imidazol-1-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-(1H-imidazol-1-yl)phenyl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
1-(3-(1H-imidazol-1-yl)phenyl)ethanone can be compared with other similar compounds, such as:
1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-one: This compound has a similar structure but with the imidazole ring attached to the para position of the phenyl group.
1-(1H-imidazol-1-yl)ethanone: This compound lacks the phenyl group, which may result in different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(3-imidazol-1-ylphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9(14)10-3-2-4-11(7-10)13-6-5-12-8-13/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYWVEACRHBHPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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